4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine
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Overview
Description
4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a 6-methylpyridin-2-yl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst such as Pd(PPh3)4 . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Scientific Research Applications
4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as an antagonist of specific receptors. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions, leading to the modulation of biological processes .
Comparison with Similar Compounds
4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine can be compared with other similar compounds such as:
4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine: Similar structure but with different substitution patterns.
2,4-Dichloro-6-methylpyrimidine: Contains two chloro groups and is used in different chemical reactions.
2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group instead of a pyridin-2-yl group and has different reactivity.
These comparisons highlight the unique substitution pattern of this compound, which contributes to its distinct chemical properties and applications.
Properties
CAS No. |
112451-45-3 |
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Molecular Formula |
C11H10ClN3 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C11H10ClN3/c1-7-4-3-5-9(13-7)11-14-8(2)6-10(12)15-11/h3-6H,1-2H3 |
InChI Key |
GZUUHOGIWXQZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CC(=N2)Cl)C |
Origin of Product |
United States |
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